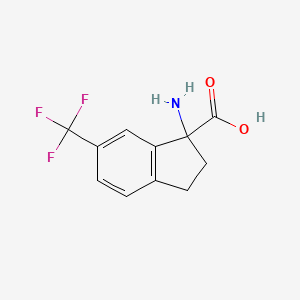

1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid

CAS No.:

Cat. No.: VC17481142

Molecular Formula: C11H10F3NO2

Molecular Weight: 245.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10F3NO2 |

|---|---|

| Molecular Weight | 245.20 g/mol |

| IUPAC Name | 1-amino-6-(trifluoromethyl)-2,3-dihydroindene-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H10F3NO2/c12-11(13,14)7-2-1-6-3-4-10(15,9(16)17)8(6)5-7/h1-2,5H,3-4,15H2,(H,16,17) |

| Standard InChI Key | ZJHMKOWBKOIGNN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C1C=CC(=C2)C(F)(F)F)(C(=O)O)N |

Introduction

Structural and Molecular Characteristics

The compound’s molecular architecture combines rigidity from the bicyclic indene system with polar functional groups that influence its electronic and steric properties. The trifluoromethyl group at position 6 introduces significant electronegativity and lipophilicity, which can enhance metabolic stability and target-binding affinity in biological systems. Key molecular properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₃NO₂ |

| Molecular Weight | 281.21 g/mol |

| IUPAC Name | 1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid |

| Key Functional Groups | Amino (-NH₂), Trifluoromethyl (-CF₃), Carboxylic Acid (-COOH) |

The indene core’s fused benzene and cyclopentane rings create a planar region that facilitates π-π stacking interactions, while the trifluoromethyl group’s electron-withdrawing effects stabilize adjacent reactive sites. The carboxylic acid moiety enhances water solubility at physiological pH, making the compound amenable to formulation in aqueous media.

Synthetic Routes and Optimization

While no explicit synthesis of 1-amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is documented, analogous compounds suggest a multi-step approach:

Core Framework Construction

The indene backbone is typically synthesized via Diels-Alder reactions or Friedel-Crafts alkylation. For example, cyclopentadiene derivatives may react with α,β-unsaturated carbonyl compounds to form the bicyclic structure.

Challenges and Yield Optimization

-

Regioselectivity: Ensuring precise positioning of the -CF₃ group at position 6 requires directing groups or steric control.

-

Racemization: The chiral center at position 1 necessitates asymmetric synthesis techniques, such as chiral auxiliaries or enantioselective catalysis.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

The trifluoromethyl group increases logP values (~2.5), enhancing membrane permeability but reducing aqueous solubility. Protonation of the amino group (pKa ~9.5) and deprotonation of the carboxylic acid (pKa ~4.5) enable pH-dependent solubility.

Biological Activity and Mechanisms

Structural analogs exhibit diverse bioactivities:

-

Enzyme Inhibition: The -CF₃ group’s electron-withdrawing effects stabilize interactions with enzymatic active sites, particularly in serine proteases and kinases.

-

Receptor Modulation: Amino-substituted indene derivatives show affinity for G-protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, suggesting potential neuropharmacological applications.

-

Antimicrobial Effects: Fluorinated indene compounds disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.

Comparative Analysis with Structural Analogs

Fluorinated vs. Non-Fluorinated Derivatives

-

Metabolic Stability: The -CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs, prolonging half-life.

-

Target Selectivity: Fluorine’s van der Waals radius (1.47 Å) allows optimal fitting into hydrophobic binding pockets, improving selectivity over chlorine or methyl substituents.

Carboxylic Acid vs. Ester Derivatives

-

Bioavailability: The free carboxylic acid enhances solubility but limits blood-brain barrier penetration. Ethyl ester prodrugs (e.g., Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate) improve CNS uptake, as seen in antidepressant candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume